molecular formula C41H74O6 B3044317 Glyceryl 1,2-dioleate, monoacetate CAS No. 67873-96-5

Glyceryl 1,2-dioleate, monoacetate

Cat. No.: B3044317
CAS No.: 67873-96-5
M. Wt: 663 g/mol
InChI Key: UPZFMXRNWVDKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceryl 1,2-dioleate, monoacetate is a chemical compound derived from oleic acid and glycerol. It is known for its unique molecular structure, which includes both hydrophilic and lipophilic components. This compound is commonly used in various industrial and scientific applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 1,2-dioleate, monoacetate can be synthesized through the esterification of glycerol with oleic acid and acetic acid. The reaction typically involves the use of catalysts such as p-toluenesulfonic acid or tetrabutylammonium bromide. The optimal reaction conditions include a temperature of around 115°C and a reaction time of approximately 6 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process may also include purification steps such as molecular distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Glyceryl 1,2-dioleate, monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various esters, ethers, and reduced derivatives of this compound .

Scientific Research Applications

Glyceryl 1,2-dioleate, monoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.

    Biology: The compound is utilized in the study of lipid metabolism and membrane dynamics.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

    Industry: this compound is used in the production of lubricants, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of glyceryl 1,2-dioleate, monoacetate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. It also interacts with various enzymes and receptors, modulating their activity and function. These interactions are crucial for its role in enhancing drug delivery and its use as a surfactant .

Comparison with Similar Compounds

Uniqueness: Glyceryl 1,2-dioleate, monoacetate is unique due to its specific combination of oleate and acetate groups, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .

Properties

IUPAC Name

[3-acetyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,39H,4-17,22-37H2,1-3H3/b20-18-,21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFMXRNWVDKHF-AUYXYSRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161106
Record name 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67873-96-5
Record name 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67873-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-(1-((acetyloxy)methyl)-1,2-ethanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067873965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-[1-[(acetyloxy)methyl]-1,2-ethanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.